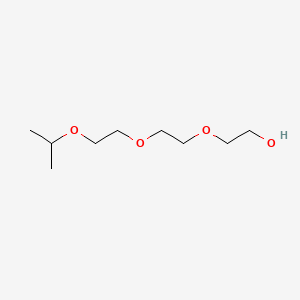

2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol

CAS No.: 29681-21-8

Cat. No.: VC4134582

Molecular Formula: C9H20O4

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29681-21-8 |

|---|---|

| Molecular Formula | C9H20O4 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 1-[2-(2-propan-2-yloxyethoxy)ethoxy]ethanol |

| Standard InChI | InChI=1S/C9H20O4/c1-8(2)12-6-4-11-5-7-13-9(3)10/h8-10H,4-7H2,1-3H3 |

| Standard InChI Key | PMMZQEGTYWCTBY-UHFFFAOYSA-N |

| SMILES | CC(C)OCCOCCOCCO |

| Canonical SMILES | CC(C)OCCOCCOC(C)O |

Introduction

2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol, with the CAS number 29681-21-8, is a chemical compound that belongs to the class of ether-alcohols. It is also known by its IUPAC name, 2-[2-(2-isopropoxyethoxy)ethoxy]ethanol. This compound is characterized by its molecular formula C₉H₂₀O₄ and a molecular weight of approximately 192.253 g/mol .

Applications and Uses

While specific applications of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol are not extensively documented, ether-alcohols in general are used in various industrial processes, including as solvents, in coatings, and in the manufacture of other chemicals. Their versatility and solvency properties make them valuable in a range of chemical formulations.

Safety and Handling

Safety information for 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol includes hazard statements and precautionary measures. The compound is classified with a GHS07 pictogram and a signal word "Warning," indicating potential eye irritation (H319). Precautionary statements include P264, P280, P305+P351+P338, P337+P313, which advise on proper handling, protective equipment, and first aid measures in case of exposure .

Research Findings

Research on this specific compound is limited, but studies on similar ether-alcohols suggest potential applications in chemical synthesis and as intermediates in the production of more complex molecules. The compound's properties, such as its solubility and reactivity, make it a candidate for use in various chemical reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume